molecular formula C11H19N7O2S B11064870 2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide

2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11064870
M. Wt: 313.38 g/mol
InChI Key: KCSSYYFEPGGEHM-UHFFFAOYSA-N
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Description

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The compound also contains an ethylamino group, a morpholino group, and a sulfanyl group attached to the triazine ring, as well as an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine and morpholine under controlled conditions to form the triazine core. The sulfanyl group is then introduced through a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the acetohydrazide moiety is attached via a condensation reaction with hydrazine hydrate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The ethylamino and morpholino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE
  • 2-{[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE
  • 2-{[4-(ETHYLAMINO)-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethylamino and morpholino groups, along with the sulfanyl and acetohydrazide moieties, makes this compound particularly versatile and valuable for various research and industrial purposes.

Properties

Molecular Formula

C11H19N7O2S

Molecular Weight

313.38 g/mol

IUPAC Name

2-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C11H19N7O2S/c1-2-13-9-14-10(18-3-5-20-6-4-18)16-11(15-9)21-7-8(19)17-12/h2-7,12H2,1H3,(H,17,19)(H,13,14,15,16)

InChI Key

KCSSYYFEPGGEHM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)NN)N2CCOCC2

Origin of Product

United States

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